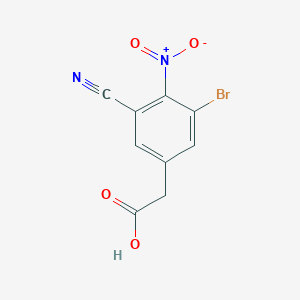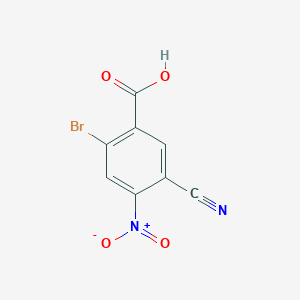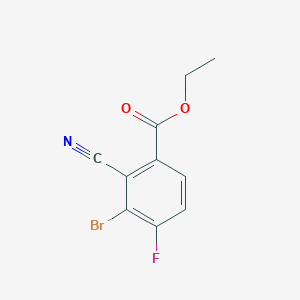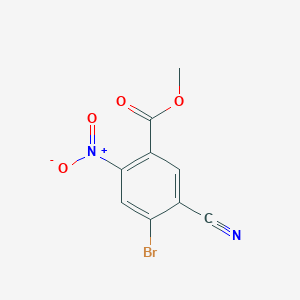![molecular formula C10H9ClN2S B1414284 4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole CAS No. 2197054-78-5](/img/structure/B1414284.png)
4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole
Übersicht
Beschreibung
“4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole” is a chemical compound with the molecular formula C10H9ClN2S . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a similar compound, “(E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one”, has been determined . It has an orthorhombic crystal structure with a = 5.7516 (7) Å, b = 7.4097 (12) Å, c = 27.461 (3) Å .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : This compound has been involved in the synthesis of various derivatives. For instance, derivatives like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole have been synthesized and characterized for their structure using techniques like single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Anticancer Applications : Compounds derived from the 4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole have been explored for their antimicrobial and anticancer properties. For instance, derivatives have shown variable and modest activities against bacteria and fungi, indicating potential for medical applications (B'Bhatt & Sharma, 2017).
Novel Drug Candidates : Research into this compound and its derivatives has also led to the discovery of potential new drug candidates. Studies have synthesized novel compounds and evaluated them for properties such as anticancer and antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Advanced Material Synthesis : This compound has been used in the synthesis of materials with potential applications in various fields. For example, the synthesis of carbon-14 labeled pyraoxystrobin, a novel fungicide, involved derivatives of this compound and provided insights into metabolism, toxicology, and environmental studies (Liu et al., 2011).
Molecular Structure Studies : The compound has been a focus in studies aiming to understand molecular structures and properties. Investigations into the crystal and molecular structures of various derivatives provide valuable insights into their chemical behavior and potential applications (Dai et al., 2011).
Computational Studies and Docking Analysis : The compound has also been studied through computational methods, including molecular docking and quantum chemical calculations. These studies provide insights into the electronic structure, physico-chemical properties, and potential biological activities of the derivatives (Thomas et al., 2019).
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-10(6-12-13-7)14-9-4-2-3-8(11)5-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZJUYAWWJIERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)SC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















